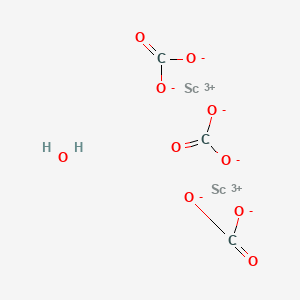

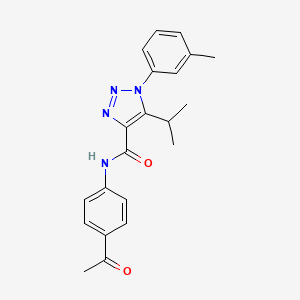

![molecular formula C19H11ClF3NO3S B2964439 (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338960-06-8](/img/structure/B2964439.png)

(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone, also known as CPFPP, is a synthetic compound used in a variety of scientific research applications. It is a member of the pyridinylmethanone family of molecules, which are characterized by a carbonyl group linked to an aromatic ring. CPFPP has a number of unique properties, including the ability to bind to proteins and other molecules, which makes it useful for a variety of scientific research applications.

Applications De Recherche Scientifique

Antiviral Activity

This compound has been studied for its potential antiviral properties . Derivatives of this molecule have shown some activity against the tobacco mosaic virus (TMV), which is a significant pathogen in plants . The incorporation of sulfonamides into thiadiazole rings, which is a structural feature of this compound, can produce molecules that act as carbonic anhydrase inhibitors, potentially leading to plant antiviral activities .

Antibacterial and Antifungal Properties

The sulfonamide group present in this compound is associated with a wide range of biological activities, including antibacterial and antifungal properties . This makes it a candidate for research into new antibiotics and antifungal agents, which are crucial in the fight against resistant strains of bacteria and fungi .

Carbonic Anhydrase Inhibition

Carbonic anhydrases are enzymes that play a vital role in various physiological processes. Compounds like (4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone can inhibit these enzymes, which has implications for treating conditions like glaucoma, epilepsy, and even certain mountain sicknesses .

Anti-Tumor Activity

There is potential for this compound to be used in cancer research , particularly in the synthesis of molecules that could inhibit the growth of tumor cells. Previous studies have synthesized related thiadiazole derivatives for this purpose .

Agricultural Applications

The compound’s derivatives have been reported to possess herbicidal properties , suggesting its use in developing new agricultural chemicals that could help control weeds without harming crops .

Anticonvulsant Effects

Some derivatives of 1,3,4-thiadiazole, which is part of this compound’s structure, have displayed anticonvulsant properties . This opens up avenues for research into new treatments for seizure disorders .

Propriétés

IUPAC Name |

[3-(benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3NO3S/c20-14-8-6-12(7-9-14)18(25)17-16(10-13(11-24-17)19(21,22)23)28(26,27)15-4-2-1-3-5-15/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVRZYIQDYHOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)[3-(phenylsulfonyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-4-yl)methanone](/img/structure/B2964368.png)

![4-[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B2964369.png)

![2-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2964373.png)

![3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2964375.png)

![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964376.png)